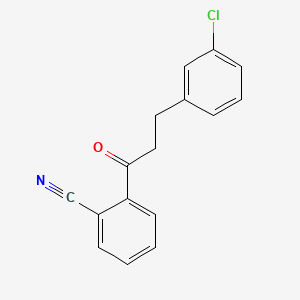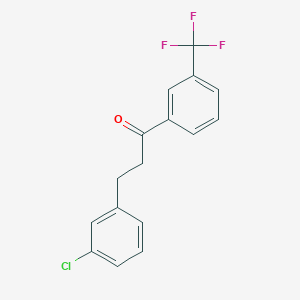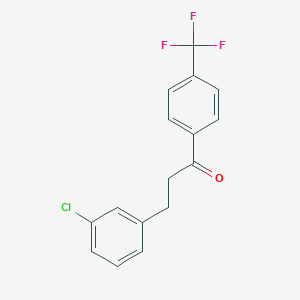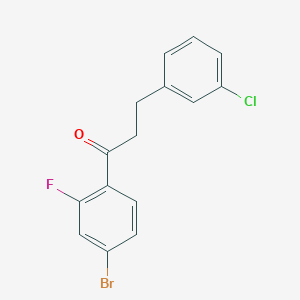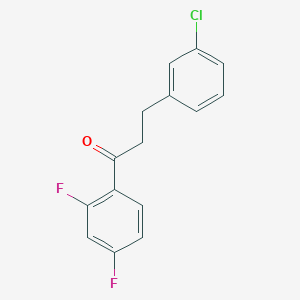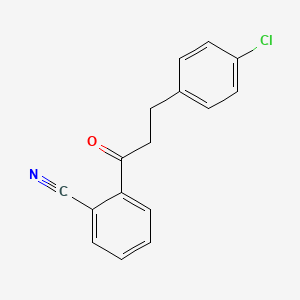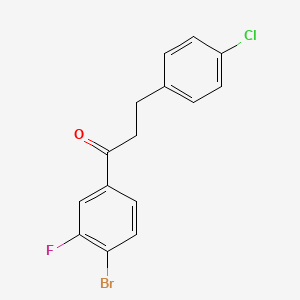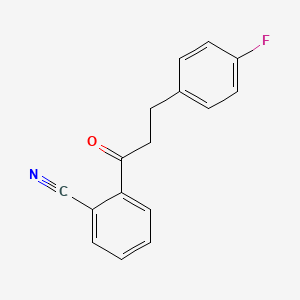
2'-Cyano-3-(4-fluorophenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2'-Cyano-3-(4-fluorophenyl)propiophenone" is a chemical entity that has been explored in various research contexts. While the provided papers do not directly discuss this exact compound, they do provide insights into related chemical structures and reactions that can be informative for understanding its properties and potential synthesis routes.
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions, as seen in the synthesis of cyanophenoxazines and related compounds, where difluorobenzonitriles react with various nucleophiles in the presence of a base . Similarly, the synthesis of 4-(4'-cyano-2'-fluorophenoxy) phenol, an intermediate in herbicide production, starts with 4-hydroxyanisole and 3,4-difluorobenzonitrile, followed by deoxygenation . These methods suggest potential pathways for synthesizing the compound of interest, possibly involving a nucleophilic attack on a fluorinated benzonitrile precursor.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, 1H-NMR, and mass spectrometry . These techniques would likely be applicable in determining the structure of "2'-Cyano-3-(4-fluorophenyl)propiophenone" as well, ensuring the correct synthesis and identification of the compound.
Chemical Reactions Analysis
The chemical reactions involving cyano and fluoro groups are diverse. For instance, the base-catalyzed reactions of difluorobenzonitriles with nucleophiles can involve a Smiles rearrangement, leading to heterocyclic compounds . The synthesis of esters from 3-fluoro-4-cyanophenol also indicates the reactivity of the fluoro and cyano groups in esterification reactions . These reactions are relevant to understanding the reactivity of the cyano and fluoro groups in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using techniques like UV-visible absorption spectroscopy and cyclic voltammetry . These methods can provide insights into the electronic properties and thermal stability of "2'-Cyano-3-(4-fluorophenyl)propiophenone". Additionally, the synthesis of related compounds has shown that the presence of fluorine can significantly affect the properties of the molecules, such as their reactivity and the yield of the reactions .
Wissenschaftliche Forschungsanwendungen
Electrooptical Properties : Research by Gray and Kelly (1981) explored the introduction of various substituents, including fluoro and cyano groups, into certain carboxylates. They found that mixtures containing 4-n-alkyl-2-fluorophenyl and cyanobiphenyls exhibited useful electrooptical properties and very low injected smectic tendencies, suggesting potential applications in liquid crystal displays and related technologies (Gray & Kelly, 1981).
Photodegradation Studies : Pinna and Pusino (2011) investigated the photodegradation of cyhalofop-butyl, a compound containing a 4-cyano-2-fluorophenoxy group, in various aqueous systems. Their findings have implications for understanding the environmental behavior of similar compounds, including those with 2'-Cyano-3-(4-fluorophenyl)propiophenone structures (Pinna & Pusino, 2011).
Copolymerization and Polymer Chemistry : Savittieri et al. (2022) synthesized novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates and copolymerized them with styrene. Their study contributes to the broader field of polymer chemistry, demonstrating the utility of cyano and fluoro-substituted compounds in creating diverse polymer structures (Savittieri et al., 2022).
Synthesis of Genotoxic Impurities : Katta et al. (2017) conducted research on the synthesis of a genotoxic impurity containing a 4-fluorophenyl group. This study is significant in pharmaceutical chemistry for understanding the formation and quantification of harmful impurities in drug substances (Katta et al., 2017).
Fluorine-18 Labelled Intermediates : Ermert et al. (2000) examined the synthesis of fluorine-18 labelled intermediates for potential PET-tracers. This research highlights the importance of fluoro-substituted compounds like 2'-Cyano-3-(4-fluorophenyl)propiophenone in medical imaging and diagnostics (Ermert et al., 2000).
Liquid Crystal Displays : Hegde et al. (2013) reported on the photoalignment properties of certain prop-2-enoates in nematic liquid crystals. The inclusion of fluoro-substituents, as found in compounds related to 2'-Cyano-3-(4-fluorophenyl)propiophenone, was found to significantly affect the alignment in LCDs (Hegde et al., 2013).
Eigenschaften
IUPAC Name |
2-[3-(4-fluorophenyl)propanoyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-14-8-5-12(6-9-14)7-10-16(19)15-4-2-1-3-13(15)11-18/h1-6,8-9H,7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZRUQOFGDTFKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644567 |
Source


|
| Record name | 2-[3-(4-Fluorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Fluorophenyl)propanoyl]benzonitrile | |
CAS RN |
898767-96-9 |
Source


|
| Record name | 2-[3-(4-Fluorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

